molecular formula C21H27NO3 B029222 (S)-Propafenone CAS No. 107381-32-8

(S)-Propafenone

Cat. No. B029222
M. Wt: 341.4 g/mol
InChI Key: JWHAUXFOSRPERK-SFHVURJKSA-N
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Description

Synthesis Analysis (S)-Propafenone hydrochloride can be synthesized from phenol and acetic anhydride through a process involving esterification, Fries rearrangement, and condensation with benzaldehyde, followed by catalytic reduction, etherification, amination, and HC1 salt formation. The overall yield of this method is about 25% (L. Xiuzhen et al., 2009). Another method starts from phenol, involving the formation of chalcone from o-hydroxyacetophenone, and is superior in terms of yield and process compared to other methods (V. D. Patil & C. Viswanathan, 1997).

Molecular Structure Analysis The molecular structure of (S)-Propafenone involves complex interactions with different ions. For instance, copper(II) complexes with propafenone have been synthesized and studied, showing that copper(II) coordinates bidentately with the NH and deprotonated OH groups of propafenone molecules (V. Getova et al., 2006).

Chemical Reactions and Properties Propafenone demonstrates interesting chemical properties such as inhibiting growth of cultured Plasmodium falciparum, indicating potential antimalarial activity. Its structure-activity relationship has been explored in the context of P-glycoprotein ATPase activity measurements, revealing the importance of lipophilicity and hydrogen bond acceptor strength in its biological activity (David J Lowes et al., 2011; D. Schmid et al., 1999).

Physical Properties Analysis Propafenone is characterized by a complex pharmacokinetic profile, typically nonlinear, saturable, stereoselective, and dependent on both dose and metabolizer phenotype. Its metabolism involves major pathways like 5-hydroxylation and N-dealkylation (H. M. Bryson et al., 2012; L. Siddoway et al., 1984).

Chemical Properties Analysis The chemical properties of propafenone include its ability to block various ion channels. For example, it blocks potassium channels in rabbit atrial myocytes and demonstrates selective blockage of time-dependent potassium currents (D. Duan et al., 1993). Additionally, stereoselective effects of propafenone enantiomers have been noted, influencing its pharmacologic activity (H. Kroemer et al., 1989).

Safety And Hazards

This involves understanding the risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods.


To analyze all relevant papers, you would need to conduct a literature review. This involves searching databases like PubMed, Google Scholar, and others for papers on the compound, reading the papers, and summarizing the findings.


properties

IUPAC Name

1-[2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHAUXFOSRPERK-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Propafenone

CAS RN

107381-32-8
Record name Propafenone, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107381328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Propafenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15410
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROPAFENONE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0BQN4E2YT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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